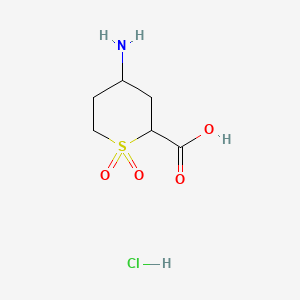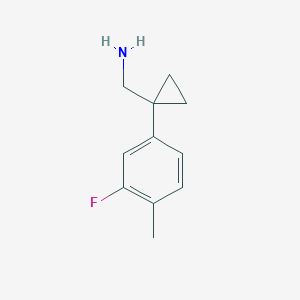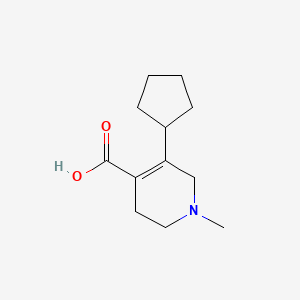
5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentanone and 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid as starting materials. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A simpler analog with different chemical properties and applications.
Uniqueness
5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is unique due to its cyclopentyl substituent, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-cyclopentyl-1-methyl-3,6-dihydro-2H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c1-13-7-6-10(12(14)15)11(8-13)9-4-2-3-5-9/h9H,2-8H2,1H3,(H,14,15) |
InChI Key |
WMIGDSAFQOMAAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C(C1)C2CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


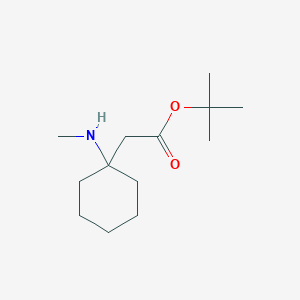

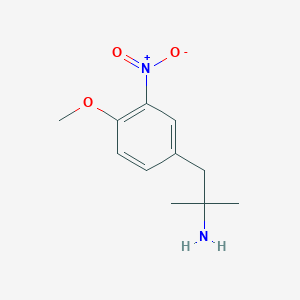


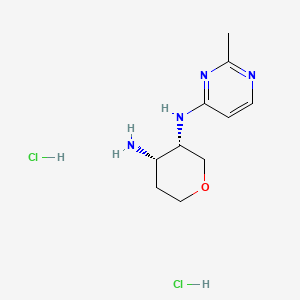

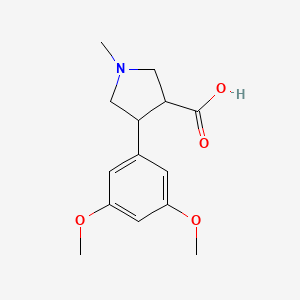

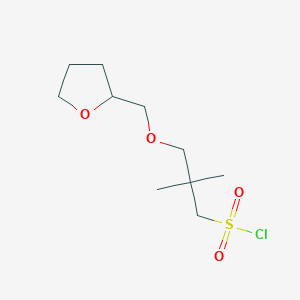
![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
